

# HPLC analytical method for 6-(Hydroxymethyl)pyridin-2-ol quantification

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## Compound of Interest

Compound Name: 6-(Hydroxymethyl)pyridin-2-ol

Cat. No.: B1322426

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An HPLC Analytical Method for the Quantification of **6-(Hydroxymethyl)pyridin-2-ol**

## Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**6-(Hydroxymethyl)pyridin-2-ol** is a heterocyclic organic compound belonging to the pyridinone family. As a functionalized pyridine derivative, it serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and reliable quantification of this compound is essential for reaction monitoring, purity assessment, quality control, and stability studies.

This document provides a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **6-(Hydroxymethyl)pyridin-2-ol**. The proposed method is based on common practices for the analysis of polar heterocyclic compounds, offering good retention and peak shape.<sup>[1]</sup> Additionally, a comprehensive protocol for method validation is outlined in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.<sup>[2][3][4][5][6]</sup>

## Experimental Protocols

## Materials and Reagents

- Analyte: **6-(Hydroxymethyl)pyridin-2-ol** reference standard (purity  $\geq 98\%$ )
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
- Mobile Phase Additives: Formic acid (LC-MS grade,  $\geq 99\%$ )
- Sample Diluent: A mixture of Water and Acetonitrile (e.g., 95:5 v/v)

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: Proposed HPLC Method Parameters

Parameter	Recommended Condition
HPLC Column	Polar-modified C18 (e.g., Luna Omega Polar C18, Kinetex Polar C18), 150 mm x 4.6 mm, 5 $\mu\text{m}$
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Elution Mode	Isocratic
Composition	95% A / 5% B (This may require optimization based on initial results)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 $\mu\text{L}$
Detection Wavelength	275 nm (Verify $\lambda_{\text{max}}$ by scanning the analyte from 200-400 nm)[7]
Run Time	Approximately 10 minutes

Justification: **6-(Hydroxymethyl)pyridin-2-ol** is a polar compound. A polar-modified C18 column is recommended to enhance retention, which can be poor on traditional C18 phases with highly aqueous mobile phases.[8][9][10] An acidic mobile phase (0.1% formic acid) is used to suppress the ionization of the pyridin-2-ol moiety, thereby improving peak shape and minimizing tailing.[1]

## Preparation of Solutions

### 1.3.1 Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 25 mg of the **6-(Hydroxymethyl)pyridin-2-ol** reference standard.
- Transfer it into a 25 mL Class A volumetric flask.
- Add approximately 15 mL of the sample diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature.
- Make up to the mark with the sample diluent and mix thoroughly.

1.3.2 Working Standard Solutions for Linearity Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the sample diluent to cover a concentration range (e.g., 10 µg/mL to 150 µg/mL).

### 1.3.3 Sample Preparation

- Accurately weigh the sample containing **6-(Hydroxymethyl)pyridin-2-ol** to obtain a theoretical concentration of 100 µg/mL when dissolved in the final volume.
- Dissolve the sample in the sample diluent in a Class A volumetric flask.
- Sonicate if necessary to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[11][12]

## HPLC Method Validation Protocol

The following protocol outlines the experiments required to validate the analytical method as per ICH Q2(R1) guidelines.[\[6\]](#)

## Specificity

- Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.
- Procedure:
  - Inject the sample diluent (blank) to check for interfering peaks at the retention time of the analyte.
  - Inject a solution of the reference standard.
  - Inject a sample solution.
  - If available, inject a placebo solution (matrix without the analyte).
  - The method is specific if no significant peaks are observed at the analyte's retention time in the blank and placebo chromatograms.

## Linearity

- Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte within a given range.
- Procedure:
  - Inject the series of at least five working standard solutions (prepared in section 1.3.2) in triplicate.
  - Construct a calibration curve by plotting the mean peak area against the concentration.
  - Perform a linear regression analysis and determine the correlation coefficient ( $R^2$ ), y-intercept, and slope of the regression line.

- Acceptance Criteria:  $R^2 \geq 0.999$ .

## Accuracy

- Objective: To determine the closeness of the test results obtained by the method to the true value.
- Procedure:
  - Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
  - Prepare three replicates for each concentration level.
  - Analyze the samples and calculate the percentage recovery for each replicate.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

## Precision

- Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
- Procedure:
  - Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.
  - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

- Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Procedure:
  - Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:
    - $LOD = 3.3 \times (\sigma / S)$
    - $LOQ = 10 \times (\sigma / S)$
    - Where  $\sigma$  = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
- Verification: Prepare solutions at the calculated LOQ concentration and inject them multiple times (n=6) to verify that the precision (RSD) is acceptable (e.g.,  $\leq 10\%$ ).

## Robustness

- Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
- Procedure:
  - Vary key HPLC parameters one at a time, such as:
    - Flow Rate (e.g.,  $\pm 0.1$  mL/min)
    - Column Temperature (e.g.,  $\pm 2$  °C)
    - Mobile Phase Composition (e.g., vary % Acetonitrile by  $\pm 2\%$ )
  - Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak area, and tailing factor.
- Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during normal usage.

## Data Presentation

All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and review.

Table 2: Summary of Linearity Data

Concentration (µg/mL)	Mean Peak Area	RSD (%)
Level 1		
Level 2		
Level 3		
Level 4		
Level 5		
Correlation Coefficient (R <sup>2</sup> )		
Slope		
Y-Intercept		

Table 3: Summary of Accuracy (Recovery) Data

Level (%)	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)	Mean Recovery (%)	RSD (%)
80%					
100%					
120%					

Table 4: Summary of Precision Data

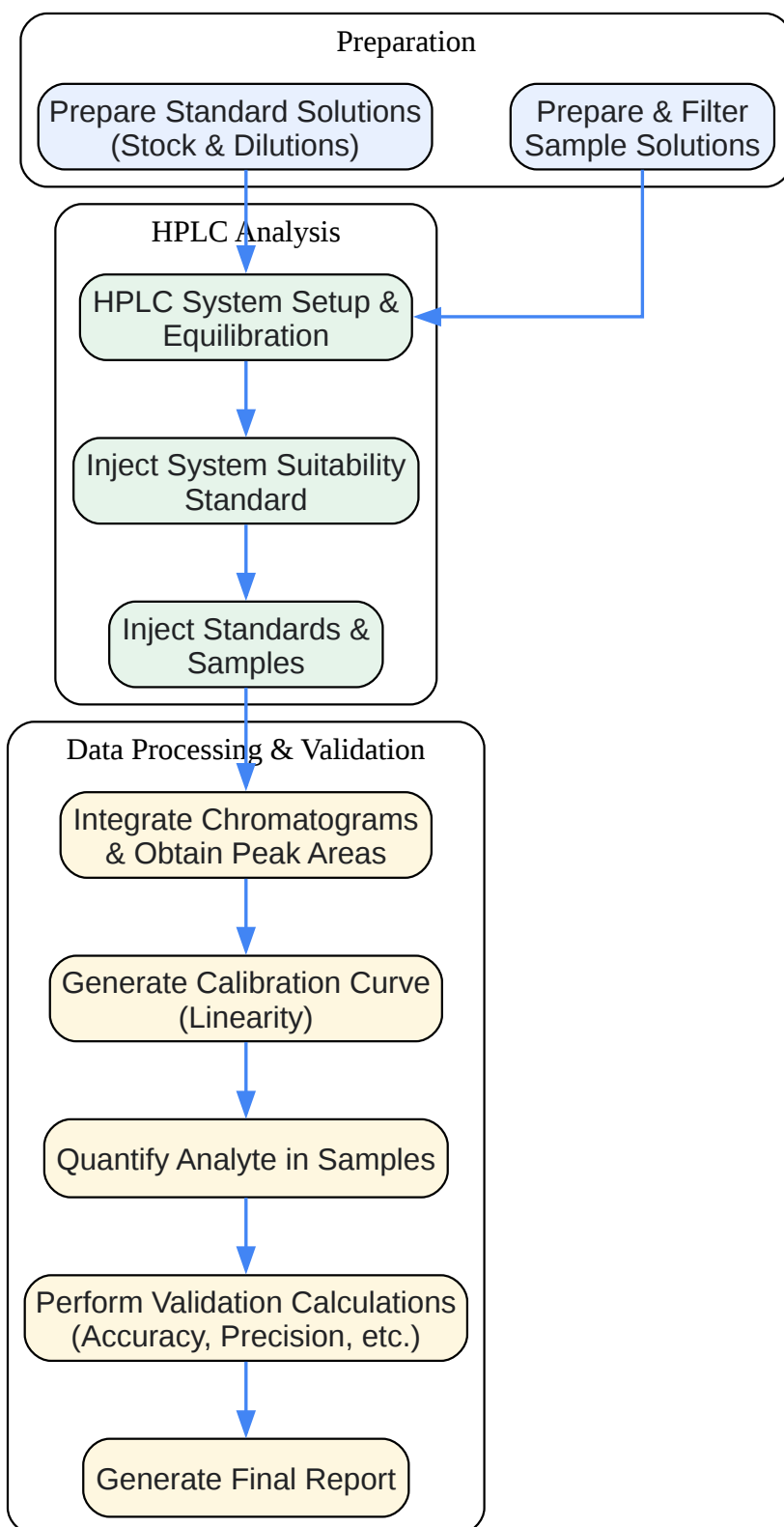
Precision Type	Sample No.	Peak Area	Mean Peak Area	Std. Deviation	RSD (%)
Repeatability	1-6				
Intermediate Precision	1-6				

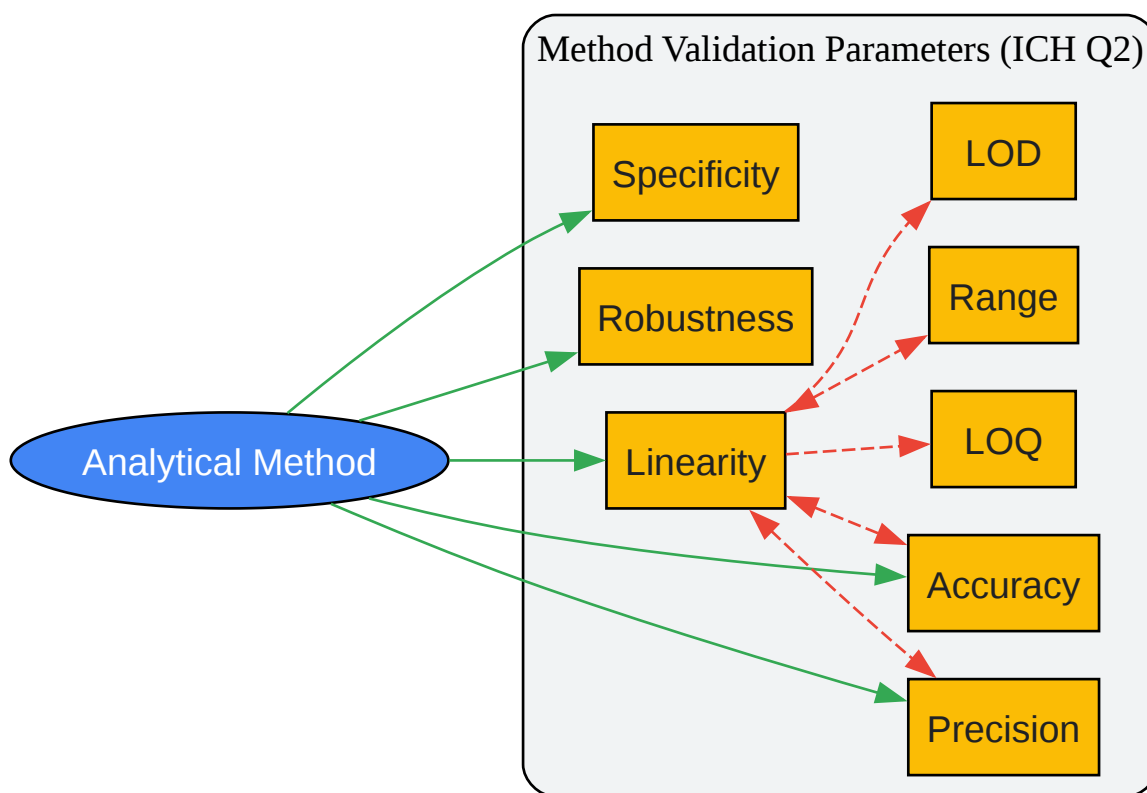
Table 5: Summary of LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	
Limit of Quantification (LOQ)	

## Visualization







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